2-(allylthio)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(Allylthio)-4,5-diphenyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of an allylthio group at position 2 and phenyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-4,5-diphenyl-1H-imidazole typically involves the reaction of 4,5-diphenyl-1H-imidazole with allylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and in-line purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-4,5-diphenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group, yielding 4,5-diphenyl-1H-imidazole.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4,5-diphenyl-1H-imidazole.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4,5-diphenyl-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The allylthio group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)pyrazine: Similar in structure but with a pyrazine ring instead of an imidazole ring.
4,5-Diphenyl-1H-imidazole: Lacks the allylthio group, making it less reactive in certain chemical reactions.
2-(Methylthio)-4,5-diphenyl-1H-imidazole: Contains a methylthio group instead of an allylthio group, which can affect its reactivity and biological activity.
Uniqueness
2-(Allylthio)-4,5-diphenyl-1H-imidazole is unique due to the presence of the allylthio group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the imidazole ring and phenyl groups contributes to its potential as a pharmacologically active molecule.
Properties
Molecular Formula |
C18H16N2S |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-prop-2-enylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C18H16N2S/c1-2-13-21-18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,19,20) |
InChI Key |
ATPXKEHQFOXAGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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